molecular formula C9H9ClO3S B12974733 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride

Katalognummer: B12974733
Molekulargewicht: 232.68 g/mol
InChI-Schlüssel: JPRHSMBLGVFDRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with oxetane under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the oxetane ring is introduced to the benzene ring in the presence of a catalyst . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Wirkmechanismus

The mechanism of action of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also undergo ring-opening reactions, further expanding its reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Eigenschaften

Molekularformel

C9H9ClO3S

Molekulargewicht

232.68 g/mol

IUPAC-Name

2-(oxetan-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2

InChI-Schlüssel

JPRHSMBLGVFDRU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)C2=CC=CC=C2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.